N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE
Description
N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a pyridylsulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c14-9-4-5-11(10(15)7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQIKKDRQGLNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Attachment of the Pyridylsulfanyl Group:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like chlorine (Cl~2~) or bromine (Br~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ETHANAMIDE: Similar structure with an ethanamide backbone.
N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)PROPIONAMIDE: Similar structure with a propionamide backbone.
Uniqueness
N~1~-(2,4-DICHLOROPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
